molecular formula C12H12FN3O2 B12534390 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol

Cat. No.: B12534390
M. Wt: 249.24 g/mol
InChI Key: ZNUVQRUQWOTJKQ-NTCAYCPXSA-N
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Description

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol is a synthetic compound that features a unique combination of functional groups, including a pyrazole ring, a hydroxycarbonimidoyl group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides in the presence of a base.

    Formation of the Hydroxycarbonimidoyl Group: This group can be introduced through the reaction of the pyrazole derivative with an appropriate isocyanate or carbodiimide.

    Attachment of the Fluorophenol Moiety: The final step involves the coupling of the hydroxycarbonimidoyl-pyrazole intermediate with a fluorophenol derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbonimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The fluorophenol moiety can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Amines, hydroxylamines.

    Substitution: Substituted phenols, ethers, thioethers.

Scientific Research Applications

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbonimidoyl group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. The fluorophenol moiety can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenol moiety enhances its potential for interactions with biological targets, while the hydroxycarbonimidoyl group provides additional sites for hydrogen bonding and other interactions.

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol

InChI

InChI=1S/C12H12FN3O2/c1-2-16-7-8(6-14-16)12(15-18)10-5-9(13)3-4-11(10)17/h3-7,17-18H,2H2,1H3/b15-12+

InChI Key

ZNUVQRUQWOTJKQ-NTCAYCPXSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)F)O

Canonical SMILES

CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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